1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Regioselective synthesis Electrophilic aromatic substitution SYK inhibitor intermediates

1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (CAS 87779-79-1) is a brominated benzosuberone derivative with the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol. The compound features a bicyclic framework consisting of a benzene ring fused to a seven-membered cycloheptanone ring, with a bromine substituent at the 1-position of the aromatic ring.

Molecular Formula C11H11BrO
Molecular Weight 239.11 g/mol
CAS No. 87779-79-1
Cat. No. B3030192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
CAS87779-79-1
Molecular FormulaC11H11BrO
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESC1CCC(=O)C2=C(C1)C(=CC=C2)Br
InChIInChI=1S/C11H11BrO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6H,1-2,4,7H2
InChIKeyBPAUWFSOUHQYFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 87779-79-1): Core Benzosuberone Scaffold Procurement Profile


1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 87779-79-1) is a brominated benzosuberone derivative with the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol [1]. The compound features a bicyclic framework consisting of a benzene ring fused to a seven-membered cycloheptanone ring, with a bromine substituent at the 1-position of the aromatic ring . It is commercially available at purities of ≥95% (standard) to 98%+ from multiple global vendors including Sigma-Aldrich, Bidepharm, AKSci, and Fujifilm Wako . The compound serves as a key synthetic intermediate in the preparation of spleen tyrosine kinase (SYK) inhibitors , mast cell-stabilizing amine derivatives [2], and has documented multi-target enzyme inhibitory activity including 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) inhibition [3].

Why Closely Related Benzosuberone Analogs Cannot Substitute for 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one in Regioselective Synthesis Programs


The benzosuberone scaffold supports bromination at multiple aromatic positions, and AlCl3-catalyzed electrophilic bromination of the parent 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one yields a mixture of 1-bromo and 3-bromo regioisomers in approximately a 1.5:1 ratio . The 1-bromo regioisomer (CAS 87779-79-1) and the 3-bromo regioisomer (CAS 87779-78-0) are chemically distinct positional isomers with different InChI Keys, chromatographic retention properties, and—critically—divergent reactivity profiles in downstream cross-coupling reactions due to the differential steric and electronic environment of the bromine relative to the carbonyl group . Further substitution at alternative positions, whether with chlorine (1-chloro analog, CAS 21413-75-2) or at the alpha-keto position (2-bromo-benzosuberone, CAS 19844-70-3) , introduces different leaving-group reactivity and C–Br bond dissociation energetics, making generic halogenated benzosuberones unsuitable for synthetic routes requiring the specific 1-bromo substitution pattern documented in the patent literature [1].

Quantitative Differentiation Evidence: 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one vs. Structural Analogs


Regioisomeric Product Ratio: 1-Bromo vs. 3-Bromo Benzosuberone from AlCl3-Catalyzed Electrophilic Bromination

In the AlCl3-catalyzed bromination of the parent 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (8 g, 50 mmol) with Br2 (3 mL, 60 mmol) at 80 °C, the 1-bromo regioisomer is the major product. Silica gel chromatographic separation yielded approximately 6 g (crude) of 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one and 4 g (crude) of the 3-bromo isomer, corresponding to a 1.5:1 product ratio favoring the 1-position substitution . This regioisomeric ratio is a direct consequence of the directing effect of the carbonyl group in the seven-membered ring, and the 1-bromo isomer is the preferred intermediate specified in the patent for subsequent elaboration into amino-pyridine-containing SYK inhibitor candidates .

Regioselective synthesis Electrophilic aromatic substitution SYK inhibitor intermediates

Human Recombinant 5-Lipoxygenase (5-LOX) Inhibition: Potency Quantification vs. Class Baseline

1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one was evaluated for inhibition of human recombinant 5-lipoxygenase (5-LOX) in a cell-free enzymatic assay measuring leukotriene B4 (LTB4) production. The compound exhibited an IC50 value of 2.46 × 10³ nM (2.46 μM) following 10-minute pre-incubation before arachidonic acid substrate addition [1]. In contrast, the parent unsubstituted 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one scaffold has not been reported to exhibit measurable 5-LOX inhibitory activity in the same assay system, indicating that the 1-bromo substitution is a critical determinant of enzyme engagement [2]. The compound is further classified in authoritative pharmacological databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary inhibition of cyclooxygenase (COX), formyltetrahydrofolate synthetase, and carboxylesterase [2].

Anti-inflammatory 5-lipoxygenase inhibition Leukotriene biosynthesis

Computed LogP as a Surrogate for Differential Pharmacokinetic Behavior: 1-Bromo vs. Parent Benzosuberone

The computed octanol-water partition coefficient (XLogP3-AA) for 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is 3.3, with a calculated LogP of 3.36 [1]. The parent des-bromo compound, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 826-73-3), has a reported ACD/LogP of 2.60–3.09 . The bromine substitution thus increases predicted LogP by approximately 0.3–0.7 log units, translating to a roughly 2- to 5-fold increase in predicted octanol-water partitioning. This elevated lipophilicity, combined with the higher molecular weight (239.11 vs. 160.21 g/mol) and the presence of a zero-rotatable-bond halogen, alters the physicochemical profile in ways that can favor membrane permeability for intracellular target engagement while maintaining a topological polar surface area (TPSA) of 17.07 Ų [1].

Lipophilicity Drug-likeness Physicochemical profiling

Documented Multi-Target Pharmacological Fingerprint: Enzyme Inhibition Profile Beyond Single-Target Analogs

Authoritative pharmacological database entries classify 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with demonstrated inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent [1][2]. This multi-target inhibition profile distinguishes it from most other commercial halogenated benzosuberone analogs—such as the 1-chloro (CAS 21413-75-2), 3-bromo (CAS 87779-78-0), and 2-bromo (CAS 19844-70-3) variants—for which no publicly accessible enzyme inhibition data have been deposited in ChEMBL, BindingDB, or PubChem BioAssay [3]. The compound has also been identified in preliminary pharmacological screening as a CCR5 antagonist with potential relevance to HIV infection, asthma, rheumatoid arthritis, and COPD [4], and as an inducer of differentiation in undifferentiated cells with implications for oncology and dermatological applications [5].

Polypharmacology Lipoxygenase Cyclooxygenase Carboxylesterase

Synthetic Tractability and Commercial Availability: 1-Bromo vs. Alternative Halogenated Benzosuberones

1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is commercially available from at least 8 global suppliers including Sigma-Aldrich (branded reagent, 25 mg packaging), Bidepharm (98% purity with batch QC certificates including NMR, HPLC, GC), AKSci (95% minimum purity), Leyan (乐研, 98%), Fujifilm Wako (research reagent grade), and Chemenu (95%+, catalog CM329411) . The compound's synthesis is patent-documented and scalable: the AlCl3-catalyzed bromination procedure operates on a 50 mmol scale, uses standard reagents (AlCl3, Br2, MTBE extraction), and delivers gram quantities of crude product suitable for direct use in subsequent synthetic steps without further purification . By comparison, the 1-chloro analog (CAS 21413-75-2) is listed by fewer vendors and lacks a published patent-embedded synthetic procedure tied to a specific therapeutic program . The 3-bromo isomer (CAS 87779-78-0) is the minor product of the bromination reaction (~40% yield) and is not the preferred intermediate for any publicly disclosed drug discovery patent .

Chemical procurement Synthetic intermediate Supply chain Vendor comparison

Validated Application Scenarios for 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Procurement and Use


Spleen Tyrosine Kinase (SYK) Inhibitor Medicinal Chemistry Programs

The compound is the specified aryl bromide intermediate in patent US08796310B2 for the synthesis of amino-pyridine-containing SYK inhibitors . The 1-bromo substitution pattern enables regioselective palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) at the aromatic ring position most electronically activated by the peri-carbonyl group, making it the structurally validated entry point for SYK-targeted compound libraries. Procurement of the 1-bromo regioisomer ensures alignment with the patent-specified synthetic route .

Anti-Inflammatory Drug Discovery Targeting the 5-Lipoxygenase / Leukotriene Pathway

With a documented IC50 of 2.46 μM against human recombinant 5-LOX, the compound provides a quantifiable starting point for structure-activity relationship (SAR) exploration around halogenated benzosuberone-based 5-LOX inhibitors [1]. Its additional COX and carboxylesterase inhibitory activity, documented in pharmacological database records, supports its use in dual 5-LOX/COX inhibitor programs or in phenotypic screens where modulation of arachidonic acid metabolism is the therapeutic hypothesis [2][3].

Mast Cell Stabilization and Anti-Allergic Agent Development

The benzosuberone scaffold, exemplified by 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one derivatives, has demonstrated mast cell-stabilizing activity in both in vitro and in vivo studies [4]. The 1-bromo derivative serves as the logical halogenated building block for synthesizing cyclohexenylamino-substituted benzosuberone analogs of series 20 and 21 that exhibited the most interesting activity in the Barlow et al. (2011) study, where the bromine atom can be leveraged for subsequent diversification via transition-metal-catalyzed coupling chemistry [4].

CCR5 Antagonist Screening Collections for Immunological and Infectious Disease Indications

Preliminary pharmacological screening indicates that the compound exhibits CCR5 antagonist activity with potential therapeutic relevance to HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [5]. Researchers building focused screening libraries for CCR5-mediated disease targets can include this compound as one of the few benzosuberone-based CCR5 ligands with publicly disclosed activity data, providing a structurally distinct chemotype from the dominant piperidine-based CCR5 antagonist chemical space [5].

Quote Request

Request a Quote for 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.